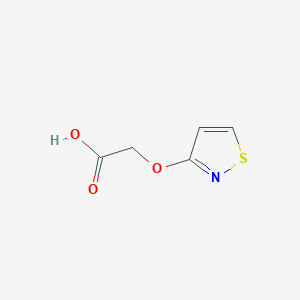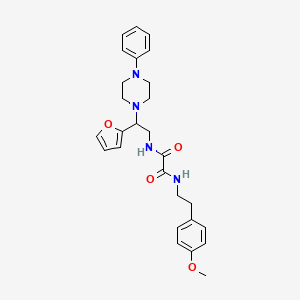
N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C27H32N4O4 and its molecular weight is 476.577. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Arylpiperazine Derivatives as Serotonin Ligands
Arylpiperazine derivatives, including structures similar to N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide, have been studied for their affinity towards 5-HT1A serotonin receptors. These derivatives display a high affinity for 5-HT1A sites, which is significant for developing agents targeting these receptors, particularly in the context of neurological disorders and therapies (Glennon, Naiman, Lyon, & Titeler, 1988).
Imaging of Microglia in Neuroinflammation
Compounds structurally related to the given chemical have been used to develop PET radiotracers for imaging microglia-specific markers, such as the CSF1R. This application is critical for studying neuroinflammation in vivo, contributing to our understanding of its role in neuropsychiatric disorders, and evaluating the neuroinflammatory effects of therapies (Horti et al., 2019).
Dye-Sensitized Solar Cells
Phenothiazine derivatives with furan conjugated linkers, akin to the chemical , have demonstrated improved performance in dye-sensitized solar cells (DSSCs). These findings indicate the potential of such compounds in enhancing solar energy conversion efficiency, marking a step forward in renewable energy technologies (Kim et al., 2011).
Vibronic Interaction and Photophysics
The study of vibronic interactions and photophysics in derivatives like this compound could provide insights into their electronic properties and potential applications in optoelectronic devices. Such research helps in understanding the photophysical behavior of these compounds, which is essential for developing new materials for electronics and photonics (Bangal, Lahiri, Kar, & Chakravorti, 1996).
ABCB1 Inhibitors
Compounds featuring the furan moiety have been explored for their role as ABCB1 inhibitors, which is relevant in overcoming drug resistance in cancer therapy. This research signifies the therapeutic potential of such molecules in enhancing the efficacy of chemotherapy by inhibiting drug efflux mechanisms in cancer cells (Colabufo et al., 2008).
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4/c1-34-23-11-9-21(10-12-23)13-14-28-26(32)27(33)29-20-24(25-8-5-19-35-25)31-17-15-30(16-18-31)22-6-3-2-4-7-22/h2-12,19,24H,13-18,20H2,1H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZCAALSYBLKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2754448.png)
![[1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2754449.png)

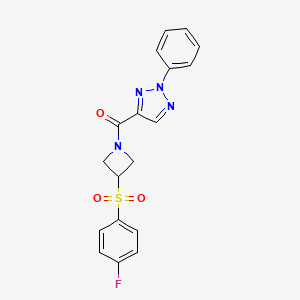

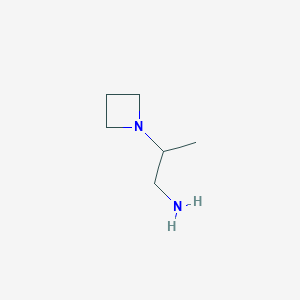
![3-Cyclopropyl-1-{1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2754457.png)

![methyl 4-({[6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2754459.png)
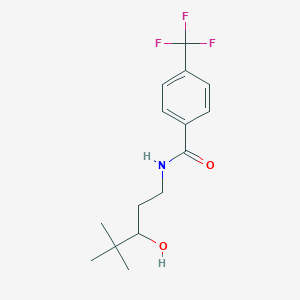
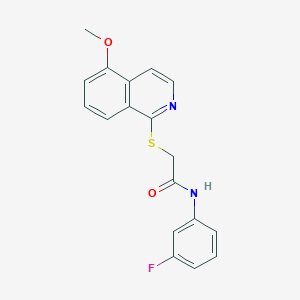
![5-{3-[(Tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid](/img/structure/B2754465.png)
